molecular formula C19H19N3O4S B4036148 ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4036148
M. Wt: 385.4 g/mol
InChI Key: JAHZNETYWDRHOA-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a pyrimidine ring, a pyrrolidinone ring, and a benzoate ester

Scientific Research Applications

Ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4,6-dimethyl-2-thiouracil with appropriate alkylating agents.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization reactions involving suitable precursors such as amino acids or their derivatives.

    Coupling Reactions: The pyrimidine and pyrrolidinone rings are then coupled using reagents like thionyl chloride or phosphorus oxychloride.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts like triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidinone ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-1-pyrrolidinyl}benzoate: Similar structure but with a different oxidation state on the pyrrolidinone ring.

    4,6-Dimethyl-2-(phenylsulfanyl)pyrimidine: Lacks the pyrrolidinone and benzoate ester groups.

Uniqueness

Ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the combination of its three distinct functional groups: the pyrimidine ring, the pyrrolidinone ring, and the benzoate ester

Properties

IUPAC Name

ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-18(25)13-5-7-14(8-6-13)22-16(23)10-15(17(22)24)27-19-20-11(2)9-12(3)21-19/h5-9,15H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZNETYWDRHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331555
Record name ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500277-87-2
Record name ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate
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ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate
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ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate
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ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 5
ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate
Reactant of Route 6
ethyl 4-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoate

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